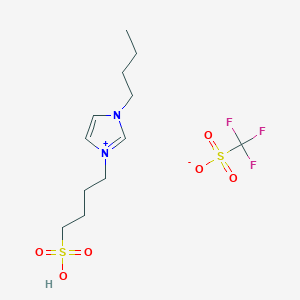

4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate

Description

Historical Development of Imidazolium-based Ionic Liquids

The history of imidazolium-based ionic liquids traces back to the early 1980s when the research group led by John Wilkes introduced 1,3-dialkylimidazolium cations into ionic liquids. They developed 1-alkyl-3-methylimidazolium chloride aluminum chloride ionic liquids, with the ethyl derivative being preferred due to its superior transport properties. This pioneering work established dialkylimidazolium cations as the predominant structural motif for ionic liquid development.

Throughout the 1980s and 1990s, scientific debate centered around the nature of interionic interactions in imidazolium-based ionic liquids. Some researchers proposed hydrogen bonding as the primary interaction mechanism, while others suggested a stacked structure with anions positioned above and below the plane of the imidazolium ring. This controversy was eventually resolved by recognizing that imidazolium ring protons can indeed act as hydrogen bond donors, but only in the presence of sufficiently strong hydrogen bond acceptors.

The development of imidazolium-based ionic liquids progressed rapidly compared to other ionic liquid types due to their remarkable molecular structure. The heterocyclic structure of the imidazolium ring provides exceptional stability, while the acidity of the C2 proton (positioned between the two nitrogen atoms) plays a crucial role in the reactivity of these compounds. The evolution of these ionic liquids eventually led to the development of specialized variants, including this compound, which combines the advantages of imidazolium cations with the functionality of sulfonic acid groups.

Classification and Nomenclature

Ionic liquids are generally classified based on their cationic structure and generation of development. According to this classification system, this compound falls within the imidazolium class of ionic liquids, specifically those functionalized with sulfonic acid groups.

The generational classification of ionic liquids provides context for understanding their development:

| Generation | Key Characteristics | Examples | Applications |

|---|---|---|---|

| First Generation | Combination of dialkylimidazolium and alkylpyridinium cations with metal halide anions | Chloroaluminate ionic liquids | Electroplating, electrochemistry |

| Second Generation | Stable in water and air; synthesized from various cations (dialkylimidazolium, alkylpyridinium, ammonium, phosphonium) and anions (tetrafluoroborate, hexafluorophosphate) | 1-butyl-3-methylimidazolium tetrafluoroborate | Functional materials, solvents |

| Third Generation | Employ natural sources of anions (amino acids, fatty acids) and cations (choline); characterized by low toxicity and good biodegradability | Choline-based ionic liquids | Biomedical applications |

This compound can be considered a second-generation ionic liquid with specialized functionality. Its nomenclature follows the conventional naming system for ionic compounds, indicating both the cationic and anionic components. The name describes the 4-(3-Butyl-1-imidazolio)-1-butanesulfonate cation paired with a triflate (trifluoromethanesulfonate) anion.

Alternative names for this compound include 1-butyl-3-(4-sulfobutyl)imidazolium trifluoromethanesulfonate and 4-(3-butylimidazol-1-ium-1-yl)butane-1-sulfonic acid trifluoromethanesulfonate, reflecting different approaches to describing its chemical structure.

Significance in Chemical Research

This compound has garnered significant attention in chemical research due to its versatile applications and unique properties. Its primary significance lies in its role as a Brønsted acidic catalyst for various synthetic transformations.

Properties

IUPAC Name |

4-(3-butylimidazol-1-ium-1-yl)butane-1-sulfonic acid;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3S.CHF3O3S/c1-2-3-6-12-8-9-13(11-12)7-4-5-10-17(14,15)16;2-1(3,4)8(5,6)7/h8-9,11H,2-7,10H2,1H3;(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUNHKAVFOFCHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F3N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467103 | |

| Record name | 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439937-63-0 | |

| Record name | 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 1-Butylimidazole + 1,4-Butanesultone | Stirring, heating (~90 °C), inert atmosphere, 2 hours | 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid (zwitterionic intermediate) |

| 2 | Intermediate + Triflic acid (TfOH) | Stirring at 80 °C, 18 hours | This compound (final ionic liquid) |

Detailed Preparation Procedure

Synthesis of 4-(3-Butyl-1-imidazolio)-1-butanesulfonic Acid Intermediate

- Reactants: 1-Butylimidazole and 1,4-butanesultone are combined in equimolar amounts.

- Conditions: The reaction is conducted under nitrogen atmosphere to avoid moisture and oxidation. The mixture is stirred and gradually heated to approximately 90 °C.

- Reaction Time: Approximately 2 hours until the formation of a white solid precipitate indicates product formation.

- Workup: The solid is washed multiple times with toluene and diethyl ether to remove unreacted starting materials and impurities, then dried under high vacuum.

- Yield: High yield reported (~97%) with high purity.

- Characterization: The product is confirmed by ^1H NMR spectroscopy, showing characteristic imidazolium proton signals and sulfonic acid group presence.

Conversion to Triflate Salt

- Reactants: The above intermediate is reacted with triflic acid (TfOH) in a stoichiometric amount.

- Conditions: The reaction is carried out in a heat-dried Schlenk flask under inert atmosphere, stirred at 80 °C for 18 hours. The addition of TfOH results in vapor formation due to protonation.

- Product Formation: The reaction yields a pale rosé oil which, upon cooling and washing with toluene and diethyl ether, crystallizes slowly to a pale rosé solid.

- Yield: Approximately 97% yield.

- Storage: The final product is stored under glove box conditions to prevent moisture uptake and maintain purity.

Reaction Conditions and Optimization

| Parameter | Typical Value | Notes |

|---|---|---|

| Temperature (Step 1) | 90 °C | Sufficient to promote ring opening of butanesultone and alkylation |

| Temperature (Step 2) | 80 °C | Optimal for protonation and anion exchange |

| Atmosphere | Nitrogen or inert gas | Prevents moisture and oxidation |

| Reaction Time (Step 1) | 2 hours | Ensures complete conversion |

| Reaction Time (Step 2) | 18 hours | Allows full anion exchange and product formation |

| Purification | Washing with toluene and diethyl ether | Removes impurities and unreacted reagents |

Analytical Data Supporting Preparation

| Analytical Technique | Observations/Results |

|---|---|

| ^1H NMR Spectroscopy | Signals consistent with imidazolium ring protons and butyl chain; disappearance of 1,4-butanesultone peaks |

| Yield | ~97% for both steps, indicating high efficiency |

| Physical State | White solid intermediate; pale rosé crystalline triflate salt |

| Thermal Stability | High, typical of imidazolium ionic liquids |

| Molecular Weight | 410.4 g/mol (confirmed by mass spectrometry) |

Industrial Scale Considerations

- The synthetic route scales well due to straightforward reaction steps and high yields.

- Industrial production may employ continuous flow reactors for improved control and efficiency.

- Use of automated systems ensures consistent quality and reproducibility.

- Purification steps are simplified by the solid nature of intermediates and final product crystallization.

Comparative Notes on Preparation

| Aspect | This compound | Similar Imidazolium Ionic Liquids |

|---|---|---|

| Alkylation Agent | 1,4-Butanesultone | Often alkyl halides or sulfonates |

| Anion Exchange | Triflic acid (TfOH) | Other anions like BF4^-, PF6^- |

| Reaction Temperature | Moderate (80-90 °C) | Similar or slightly higher |

| Purification | Recrystallization and washing | Similar solvent washing |

| Yield | High (~97%) | Variable, often lower |

Summary Table of Preparation Method

| Step | Reactants | Conditions | Yield (%) | Product State | Key Notes |

|---|---|---|---|---|---|

| 1 | 1-Butylimidazole + 1,4-Butanesultone | 90 °C, 2 h, N2 atmosphere | 97 | White solid | Alkylation and sulfonation |

| 2 | Intermediate + Triflic acid | 80 °C, 18 h, inert atmosphere | 97 | Pale rosé solid | Anion exchange to triflate |

Chemical Reactions Analysis

Types of Reactions

4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, often in the presence of reducing agents such as sodium borohydride.

Substitution: The imidazolium ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce a variety of functional groups onto the imidazolium ring .

Scientific Research Applications

Scientific Research Applications

The applications of 4-(3-butyl-1-imidazolio)-1-butanesulfonic acid triflate span multiple fields, including chemistry, biology, and materials science.

Organic Synthesis

- Catalyst in Reactions : This ionic liquid serves as a catalyst in various organic reactions such as the synthesis of cyclic carbonates and phosphonates. Its ability to stabilize transition states enhances reaction rates and selectivity .

- Solvent Properties : It acts as a solvent in organic synthesis, allowing for cleaner reactions with fewer by-products compared to traditional solvents .

Biological Applications

- Proteomics Research : The compound is utilized in proteomics for protein analysis and separation techniques. Its ionic nature facilitates the solubilization of proteins, improving their extraction and purification processes .

- Cell Culture Media : It has been explored as an additive in cell culture media to enhance cell viability and growth due to its biocompatibility .

Materials Science

- Conductive Hydrogels : In materials science, this compound has been used to induce gelation in conductive hydrogels like PEDOT:PSS. This application takes advantage of its ionic strength to enhance charge conduction pathways within the hydrogel matrix .

- Cross-Linking Agents : The compound can manipulate cross-linking in polymer networks, leading to improvements in mechanical properties and thermal stability of hydrogels .

Case Study 1: Conductive Hydrogels

A study demonstrated that incorporating this ionic liquid into PEDOT:PSS dispersions significantly improved the material's conductivity by increasing the number of interconnected pathways for charge conduction. The research indicated that at specific concentrations (10 mg/mL), the material exhibited liquid-like behavior initially but transitioned to a gel state over time, showcasing its potential for flexible electronic applications .

Case Study 2: Protein Solubilization

In proteomics studies, this ionic liquid was shown to enhance protein solubilization from complex biological samples. By optimizing the concentration of the ionic liquid in buffer solutions, researchers achieved higher yields of functional proteins suitable for downstream applications such as mass spectrometry analysis .

Mechanism of Action

The mechanism of action of 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can stabilize transition states and intermediates in chemical reactions, enhancing reaction rates and selectivity. The sulfonic acid group provides additional functionality, allowing the compound to participate in a variety of chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(3-Methyl-1-imidazolio)-1-butanesulfonic Acid Hydrogen Sulfate ([BSO₃HmIm]HSO₄)

- Structure : Features a methyl-substituted imidazolium cation and a hydrogen sulfate (HSO₄⁻) anion.

- Applications: Primarily used as a recyclable catalyst in multicomponent organic reactions (e.g., phthalazine synthesis), achieving yields >85% under mild conditions.

- Advantages : High catalytic efficiency, recyclability (>5 cycles without activity loss), and cost-effectiveness.

1-Ethyl-3-methylimidazolium Tetracyanoborate (EMIM:TCB)

- Structure: Contains an ethyl-methylimidazolium cation and a tetracyanoborate (B(CN)₄⁻) anion.

- Applications : Induces PEDOT:PSS gelation but results in lower conductivity (<1 S/m) due to weaker doping effects .

- Advantages : High thermal stability and low viscosity.

- Limitations : Inferior electrochemical performance compared to the target compound .

1-Butyl-3-methylimidazolium Triflate ([BMIM][OTf])

- Structure : Shares a triflate anion but lacks the sulfonic acid group.

- Applications : Used as a dopant for conductive polymers, achieving moderate conductivity (~1.5 S/m).

- Advantages : Lower cost and commercial availability.

- Limitations : Hydrogels lack mechanical stability (G’ < 10 kPa) and fail to mimic biological tissue elasticity .

Comparative Data Table

Key Research Findings

- Superior Conductivity : The target compound outperforms EMIM:TCB and [BMIM][OTf] in PEDOT:PSS hydrogel conductivity due to synergistic doping (triflate anion) and sulfonic acid-assisted charge transport .

- Mechanical Tunability : Enables precise control over hydrogel elasticity (G’ = 10–100 kPa), critical for bioelectronic interfaces .

- Biomedical Potential: Patent applications highlight its use in protein delivery systems, underscoring biocompatibility .

Biological Activity

4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate, commonly referred to as BIBSAT, is an imidazolium-based ionic liquid known for its unique properties, including low volatility and high thermal stability. This compound has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry and biology.

- CAS Number : 439937-63-0

- Molecular Weight : 410.43 g/mol

- Structure : The compound features a butyl group attached to an imidazolium ring, along with a sulfonic acid group and a triflate anion.

BIBSAT's biological activity primarily stems from its ability to interact with various molecular targets through ionic and hydrogen bonding. The imidazolium cation stabilizes transition states in chemical reactions, enhancing reaction rates and selectivity. The sulfonic acid group adds functionality, allowing participation in diverse chemical processes that can affect biological systems.

Applications in Biological Research

- Proteomics : BIBSAT is utilized as a reagent in protein analysis and separation techniques, facilitating the study of protein interactions and functions.

- Conductive Hydrogels : It serves as a plasticizing co-dopant in the synthesis of conductive hydrogels (e.g., PEDOT:PSS), enhancing their mechanical properties and conductivity, which are crucial for applications in bioelectronics and tissue engineering .

- Biocompatibility Studies : BIBSAT's interaction with biological materials has been explored to assess its biocompatibility, making it a candidate for biomedical applications.

Case Study 1: Conductive Hydrogels

A study demonstrated that incorporating BIBSAT into PEDOT:PSS networks significantly improved the mechanical properties and conductivity of the resulting hydrogels. The ionic liquid facilitated gelation and enhanced the overall performance of the material under strain conditions, indicating potential applications in flexible electronics .

Case Study 2: Protein Analysis

Research has shown that BIBSAT enhances the solubility and stability of proteins during chromatographic separation processes. Its unique ionic characteristics allow for better resolution in protein purification, which is essential for proteomic studies .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Applications |

|---|---|---|

| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Higher thermal stability | Ionic liquid applications |

| 1-Butyl-3-methylimidazolium tetrafluoroborate | Solvent properties | Organic synthesis |

| 1-Ethyl-3-methylimidazolium ethyl sulfate | Biocompatibility | Biochemical assays |

BIBSAT stands out due to its combination of high thermal stability and solubility properties, making it particularly versatile in both chemical synthesis and biological applications.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.